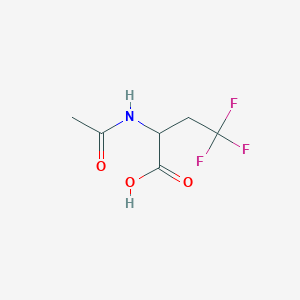

2-Acetamido-4,4,4-trifluorobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Acetamido-4,4,4-trifluorobutanoic acid” is a chemical compound with the molecular formula C6H8F3NO3 . It has a molecular weight of 199.13 g/mol . This compound has interested many scientists in various fields of research and industry.

Synthesis Analysis

The synthesis of “this compound” involves the use of a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3 –CH2 –I under basic conditions . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C6H8F3NO3/c1-3(11)10-4(5(12)13)2-6(7,8)9/h4H,2H2,1H3,(H,10,11)(H,12,13) . The Canonical SMILES representation is CC(=O)NC(CC(F)(F)F)C(=O)O .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 199.13 g/mol , a topological polar surface area of 66.4 Ų , and a complexity of 214 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

Environmental Degradation and Toxicity

- Advanced Oxidation Processes for Environmental Remediation : A study emphasized the use of advanced oxidation processes (AOPs) to treat contaminants like acetaminophen, a compound related to 2-Acetamido-4,4,4-trifluorobutanoic acid, from aqueous media. The research highlighted the generation of various by-products and their biotoxicity, suggesting the significance of understanding degradation pathways and environmental impacts (Qutob et al., 2022).

Synthesis and Pharmaceutical Applications

- Pharmacological Activities of Derivatives : Research on Piracetam, a derivative of γ-aminobutyric acid, which shares a functional group similarity with this compound, has been reviewed for its synthesis and wide range of biological activities. This highlights the potential for derivatives of this compound in pharmaceutical applications (Dhama et al., 2021).

Environmental Contaminant Removal

- Adsorptive Removal from Water : Studies on the removal of contaminants from water emphasize the role of carbonaceous nanomaterials in adsorbing compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). This research is relevant for understanding how derivatives of this compound might be effectively removed from environmental samples, highlighting the importance of addressing water pollution and protecting ecosystems (Liu et al., 2020).

Biopolymer Research

- Biopolymer Production and Applications : Poly (γ-glutamic acid) (PGA), produced by Bacillus subtilis, is a biodegradable and edible biopolymer with applications in various industries. Research on PGA underscores the commercial and academic interest in biopolymers derived from or related to this compound, showcasing the compound's potential in food, pharmaceuticals, healthcare, and water treatment (Bajaj & Singhal, 2011).

Safety and Hazards

The safety data sheet for “2-Acetamido-4,4,4-trifluorobutanoic acid” indicates that it is harmful if swallowed and may cause respiratory irritation . It is advised to avoid breathing dust, mist, or gas, and to ensure adequate ventilation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .

Propiedades

IUPAC Name |

2-acetamido-4,4,4-trifluorobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO3/c1-3(11)10-4(5(12)13)2-6(7,8)9/h4H,2H2,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCRZHTXNJUSFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556363 |

Source

|

| Record name | 2-Acetamido-4,4,4-trifluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120097-65-6 |

Source

|

| Record name | 2-Acetamido-4,4,4-trifluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)

![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)